N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea
Description
N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Properties
IUPAC Name |
1-(dimethylaminomethylidene)-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3S/c1-14(2)7-12-10(15)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHRXWUDWAXXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-fluorophenyl isothiocyanate. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:
N,N-dimethylformamide dimethyl acetal+4-fluorophenyl isothiocyanate→N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1.1 Anticancer Activity
Thiourea derivatives, including N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea, have been investigated for their anticancer properties. Studies have shown that these compounds can exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis through various molecular pathways .
Table 1: Anticancer Activity of Thiourea Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | <10 |
| This compound | HCT116 | <15 |
| This compound | A549 | <12 |
1.2 Antimicrobial Properties
Research indicates that thiourea derivatives possess notable antibacterial and antifungal activities. They have been tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations. The compound's structure contributes to its ability to disrupt microbial cell functions .
Table 2: Antimicrobial Activity of Thiourea Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
Agricultural Applications
Thioureas are also recognized for their role in agriculture, particularly as herbicides and fungicides. The compound has been studied for its effectiveness in controlling plant pathogens and enhancing crop yield through its growth-regulating properties. Its application can lead to improved resistance against pests and diseases in various crops .
Synthesis and Chemical Properties
The synthesis of this compound typically involves a reaction between dimethylamine, formaldehyde, and 4-fluoroaniline under controlled conditions. This synthetic route is crucial as it influences the biological activity of the resulting thiourea derivative .
Table 3: Synthesis Conditions for Thiourea Derivatives
| Reactants | Solvent | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|
| Dimethylamine + Formaldehyde + 4-Fluoroaniline | Ethanol | 50 | 5 |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of thiourea derivatives revealed that this compound exhibited an IC50 value lower than standard chemotherapeutics like doxorubicin, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Agricultural Impact
In agricultural trials, the application of thiourea derivatives resulted in a marked increase in crop yield compared to untreated controls, demonstrating their effectiveness as growth enhancers and pest deterrents .
Mechanism of Action
The mechanism of action of N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, it can interact with cellular pathways, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-dimethylthiourea
- N-phenylthiourea
- N,N’-diethylthiourea
Uniqueness
N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea stands out due to the presence of the 4-fluorophenyl group, which imparts unique electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs. Additionally, the dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. The presence of a thiourea moiety is crucial for its interaction with biological macromolecules, including enzymes and receptors.
The compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : It can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in anticancer and antimicrobial applications.
- Modulation of Cellular Pathways : The compound may interact with various cellular pathways, influencing processes such as apoptosis and cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and H460 (lung cancer), with IC50 values indicating significant antiproliferative activity .
- Mechanism : The anticancer effect is attributed to the induction of apoptosis and cell cycle arrest, particularly in the G1 phase .
Antimicrobial Activity
The compound has shown promising antimicrobial properties:
- Bacterial Inhibition : It exhibited bactericidal activity against Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM .
- Biofilm Disruption : this compound demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating biofilm-associated infections .
Table 1: Summary of Biological Activities
Case Study: Anticancer Research
In a recent study, this compound was tested against various human tumor cell lines, revealing its potential as a novel anticancer agent. The compound not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways, making it a candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via a multi-step process. A key intermediate, N,N′-bis[(dimethylamino)methylene]thiourea, is prepared by reacting thiourea with dimethylformamide dimethyl acetal (DMF-DMA). Subsequent functionalization with 4-fluoroaniline under basic conditions (e.g., triethylamine) at 60–80°C yields the target compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of intermediate to 4-fluoroaniline) and using anhydrous solvents to minimize hydrolysis .
- Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Temperature | 70°C | 75–85% |
| Solvent | Anhydrous THF | -- |
| Reaction Time | 12–16 hours | -- |
Q. What spectroscopic and analytical techniques are critical for characterizing this thiourea derivative?
- Methodology :
- IR Spectroscopy : Identify thiourea C=S stretching (1250–1350 cm⁻¹) and N-H vibrations (3100–3300 cm⁻¹). The dimethylamino group shows C-N stretches at 1200–1250 cm⁻¹ .
- Elemental Analysis : Validate purity (>98%) by comparing calculated vs. observed C, H, N, S percentages (e.g., C: 52.3%, H: 5.6%, N: 15.2%, S: 11.7%) .
- NMR : ¹H NMR signals for the 4-fluorophenyl group appear as doublets (δ 7.2–7.6 ppm, J = 8–9 Hz), while dimethylamino protons resonate as a singlet (δ 2.8–3.1 ppm) .
Advanced Research Questions
Q. How does the electronic configuration of the dimethylamino methylene group influence reactivity in heterocyclic annulation reactions?
- Mechanistic Insight : The dimethylamino group acts as an electron donor, stabilizing transition states during annulation. For example, in reactions with α,β-unsaturated ketones, the thiourea moiety undergoes [4+2] cycloaddition to form thiazolopyrimidines. DFT studies suggest that the LUMO of the thiourea is lowered by the dimethylamino group, enhancing electrophilicity at the thiocarbonyl sulfur .
- Table 2 : Reactivity Trends in Annulation Reactions
| Substituent | Reaction Rate (k, s⁻¹) | Product Yield |
|---|---|---|
| -N(CH₃)₂ | 2.1 × 10⁻³ | 82% |
| -NH₂ | 1.3 × 10⁻³ | 65% |
Q. How can computational QSAR models predict the antiviral activity of thiourea derivatives, and what validation strategies are recommended?
- Methodology :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptor count. A study on SARS-CoV-2 inhibitors found that derivatives with logP < 3.5 and H-bond acceptors ≥4 showed higher binding affinity to the viral protease (PDB ID: 2gz7). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) validate binding stability .
- Validation : Cross-validate models using a test set (20% of data) and calculate metrics like R² (>0.7) and RMSE (<0.5). Address contradictions (e.g., outliers in bioactivity data) by re-evaluating assay conditions (e.g., cell line variability) .
Q. What strategies resolve contradictions in crystallographic data for thiourea derivatives with similar substituents?
- Methodology : Compare crystal packing and hydrogen-bonding networks. For example, N-(4-Chlorobutanoyl)-N′-(2-fluorophenyl)thiourea (CF₃-substituted analog) exhibits a different torsion angle (C-S-C-N: 172° vs. 168° in the parent compound), altering π-stacking interactions. Refinement using SHELXL and validation via R-factor (<0.05) ensure accuracy .
Data Contradiction Analysis
- Issue : Discrepancies in reported biological activity (e.g., antiviral IC₅₀ values vary by 10-fold across studies).
- Resolution : Standardize assays using identical cell lines (e.g., Vero E6 for SARS-CoV-2) and normalize data to positive controls (e.g., remdesivir). Reanalyze QSAR descriptors to account for solvent effects (DMSO tolerance <1%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
